molecular formula C8H13ClN4O B13368930 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 1196130-86-5

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No.: B13368930
CAS No.: 1196130-86-5
M. Wt: 216.67 g/mol
InChI Key: FVWAMONNJGNNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride (hereafter referred to by its research code CDD-0102A) is a selective partial agonist of the M1 muscarinic acetylcholine receptor (mAChR). Its molecular formula is C₈H₁₂N₄O·HCl (molecular weight: 216.67 g/mol), featuring a tetrahydropyrimidine core linked to a 3-ethyl-1,2,4-oxadiazole moiety . CDD-0102A exhibits high selectivity for M1 over other mAChR subtypes (M2–M5), with minimal off-target activity, making it a promising therapeutic candidate for cognitive and neuropsychiatric disorders .

Properties

CAS No.

1196130-86-5

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H12N4O.ClH/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;/h5-6H,2-4H2,1H3,(H,9,10);1H

InChI Key

FVWAMONNJGNNHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CNC=NC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The key to the synthesis involves constructing the 1,2,4-oxadiazole ring with an ethyl substituent at the 3-position. The most common method involves cyclization of acyl hydrazides or amidoximes derived from suitable precursors.

Method A: Cyclization of Hydrazides with Carboxylic Acids or Derivatives

  • Starting Material: Ethyl hydrazide derivatives, obtained from ethyl esters of carboxylic acids.
  • Procedure: The hydrazide reacts with a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) under reflux conditions, promoting cyclodehydration to form the oxadiazole ring.

Method B: Cyclization of Nitrile Oxides

  • Starting Material: Nitrile oxides generated in situ from corresponding oximes.
  • Procedure: The nitrile oxide reacts with suitable acyl compounds to form the oxadiazole ring via [3+2] cycloaddition.

Functionalization of the Oxadiazole Ring

The ethyl group at the 3-position can be introduced via alkylation of the oxadiazole ring or by selecting precursors that already contain the ethyl substituent.

  • Approach: Alkylation of the 5-position with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Attachment to the Tetrahydropyrimidine Scaffold

The tetrahydropyrimidine core can be synthesized via cyclocondensation reactions involving urea derivatives and appropriate aldehydes or ketones.

  • Method: Condensation of diureas or urea derivatives with aldehydes under acidic or basic conditions to form the tetrahydropyrimidine ring system.

  • Specific Route: The tetrahydropyrimidine ring bearing a reactive site at the 5-position can be functionalized with the oxadiazole derivative through nucleophilic substitution or via a linker, such as a chloromethyl or bromomethyl group, followed by cyclization.

Final Salt Formation

The hydrochloride salt is prepared by dissolving the free base in anhydrous ethanol or methanol, then bubbling hydrogen chloride gas or adding concentrated hydrochloric acid, leading to precipitation of the hydrochloride salt.

Representative Synthetic Route

Step Description Reagents & Conditions Reference
1 Synthesis of ethyl 1,2,4-oxadiazole-5-carboxylate Ethyl ester, dehydrating agent (POCl₃), reflux ,
2 Alkylation at 5-position with ethyl halide Ethyl bromide, K₂CO₃, DMF, room temperature
3 Cyclocondensation to form tetrahydropyrimidine core Urea derivative, aldehyde, acid/base catalysis
4 Coupling of oxadiazole derivative with tetrahydropyrimidine Nucleophilic substitution, linker groups ,
5 Salt formation as hydrochloride HCl gas or concentrated HCl, ethanol

Data Tables of Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Yield (%) References
Oxadiazole ring synthesis Ethyl hydrazide, POCl₃ Reflux 80-100°C 75-85 ,
Alkylation Ethyl bromide, K₂CO₃ DMF Room temperature 70-80
Cyclocondensation Urea, aldehyde Acidic/Basic 60-80°C 65-75
Coupling Nucleophilic linker Appropriate solvent Room temperature 60-70 ,
Hydrochloride salt HCl gas Ethanol Room temperature Quantitative

Research Discoveries and Innovations

Recent advances have focused on optimizing yields, improving reaction selectivity, and developing greener synthetic routes:

  • Green Chemistry Approaches: Use of microwave-assisted synthesis for oxadiazole formation, reducing reaction times and energy consumption.
  • Novel Precursors: Utilization of bio-based starting materials to synthesize oxadiazole derivatives with improved pharmacokinetic profiles.
  • Structural Modifications: Substituting different alkyl groups at the 3-position to modulate biological activity, with some derivatives showing enhanced potency and stability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the oxadiazole or tetrahydropyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CDD-0102A belongs to a class of 1,2,4-oxadiazole-containing tetrahydropyrimidines designed for M1 receptor modulation. Below is a detailed comparison with its analogs:

Structural Analogs and Receptor Affinity

Compound Name Substituent IC₅₀ (µM) Efficacy in PI Turnover Assay Selectivity (M1 vs. M2–M5)
CDD-0102A (ethyl derivative) 3-Ethyl 0.8* Moderate >100-fold
CDD-0098-J (methyl derivative) 3-Methyl 2.7 ± 0.69 High >50-fold
Unnamed (propyl derivative)† 3-Propyl 0.5* Low >100-fold (predicted)

*Estimated from structure-activity relationship (SAR) studies .
†Hypothetical compound based on SAR trends.

Key Observations:
  • Alkyl Chain Length: Increasing the alkyl substituent length (methyl → ethyl → propyl) enhances M1 receptor affinity (lower IC₅₀) but reduces efficacy in phosphatidylinositol (PI) turnover assays, suggesting a trade-off between binding and functional activation .
  • Selectivity : CDD-0102A’s ethyl group optimizes selectivity over other mAChR subtypes, critical for minimizing side effects like bradycardia (M2-mediated) or tremors (M3-mediated) .

Functional and Behavioral Comparisons

Compound In Vivo Efficacy (Dose) Key Findings
CDD-0102A 0.1–1 mg/kg, i.p. Enhanced working memory and cognitive flexibility in rats ; reduced repetitive behaviors in ASD mice .
CDD-0098-J 0.3–3 mg/kg, i.p. Higher PI turnover activity but shorter-lasting cognitive effects in rats .
Non-selective mAChR agonists (e.g., xanomeline) 1–10 mg/kg, i.p. Broader efficacy but significant side effects (e.g., salivation, gastrointestinal distress) due to M3/M5 activation .
Critical Insights:
  • CDD-0102A vs. CDD-0098-J: Despite lower PI turnover activity, CDD-0102A shows superior in vivo efficacy, likely due to improved pharmacokinetics (e.g., blood-brain barrier penetration) and sustained receptor binding .
  • Selectivity Advantage: Unlike non-selective agonists (e.g., xanomeline), CDD-0102A avoids peripheral side effects, enabling safer chronic use .

Physicochemical and Pharmacokinetic Properties

Property CDD-0102A CDD-0098-J
LogP (XlogP) 0.1 -0.3
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 4 4
Plasma Half-Life (rats) ~2.5 hours ~1.8 hours

Biological Activity

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

  • IUPAC Name: 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride
  • Molecular Formula: C8H12ClN5O
  • Molecular Weight: 217.77 g/mol
  • CAS Number: [1706806-23-6]

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the oxadiazole and tetrahydropyrimidine moieties. These compounds are noted for their diverse pharmacological effects including anticancer activity, antimicrobial properties, and potential use in treating various diseases.

Anticancer Activity

The anticancer properties of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride have been evaluated in vitro against several cancer cell lines. The following table summarizes the findings from various studies:

Compound Cell Line IC50 (µM) Activity
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidineMDA-MB-231 (Breast)15.2Moderate cytotoxicity
KCL-22 (Lymphoblastoid)12.7High cytotoxicity
HeLa (Cervical)18.0Moderate cytotoxicity

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines with varying potency.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the oxadiazole moiety is particularly crucial as it enhances the interaction with cellular targets involved in cancer progression.

Case Studies

  • Study on MDA-MB-231 Cells:
    In a study investigating the effects on MDA-MB-231 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.
  • KCL-22 Cell Line Evaluation:
    The compound was also tested on KCL-22 cells where it demonstrated a notable reduction in cell proliferation. Flow cytometry analysis revealed an increase in cells undergoing apoptosis after treatment with the compound.

Additional Biological Activities

Beyond anticancer properties, compounds similar to 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride have shown potential antimicrobial activities against various pathogens. For instance:

  • Antimicrobial Activity: Compounds featuring oxadiazole rings have been reported to possess significant antibacterial and antifungal properties.

Q & A

Q. What are the common synthetic routes for preparing 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride?

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting substituted oxadiazole precursors with tetrahydropyrimidine intermediates under acidic conditions. For example, refluxing ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives with oxadiazole-containing aryl halides in ethanol, followed by HCl neutralization, yields the hydrochloride salt. Reaction progress is monitored via TLC (e.g., chloroform/methanol 9:1), and purification involves recrystallization from ethanol-water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond lengths (e.g., C–C ≈ 1.50–1.55 Å), torsion angles, and hydrogen-bonding networks. Spectroscopic methods like 1^1H/13^{13}C NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 8.0–8.5 ppm for oxadiazole protons) and IR (stretching bands at 1650–1750 cm1^{-1} for C=O and C=N groups) are complementary. Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+^+ at m/z 288.74 .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt is hygroscopic and soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability studies indicate decomposition above 200°C (DSC/TGA data). Storage at 2–8°C under inert atmosphere (N2_2) in amber vials minimizes hydrolysis of the oxadiazole moiety. Residual solvents (e.g., DMF) should be <0.1% per ICH guidelines, verified via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR studies require systematic substitution at the oxadiazole (C3-ethyl) and tetrahydropyrimidine (N1/N3) positions. For example:

  • Replace the ethyl group with bulkier alkyl chains to assess steric effects on target binding.
  • Introduce electron-withdrawing groups (e.g., Cl, NO2_2) on the tetrahydropyrimidine ring to modulate electronic properties. Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural variations with activity. Data from pyrimidinone derivatives (e.g., antihypertensive IC50_{50} values) suggest that substituents at C4 significantly influence potency .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological potential?

  • In vitro: Use kinase inhibition assays (e.g., EGFR or CDK2) with ATP-competitive binding protocols. IC50_{50} values <10 µM indicate promising activity.
  • In vivo: Rodent models (e.g., SHR rats for hypertension) at 10–50 mg/kg doses, with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) via LC-MS/MS. Metabolite identification in liver microsomes is critical due to oxadiazole susceptibility to CYP450 oxidation .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies:

  • Validate compound purity via HPLC (>98%) and elemental analysis.
  • Replicate assays in orthogonal systems (e.g., fluorescence polarization vs. radiometric assays).
  • Cross-reference with structurally similar compounds, such as ethyl 4-(4-chlorophenyl)-tetrahydropyrimidine derivatives, which show consistent antibacterial activity at 25 µg/mL .

Q. What computational methods are suitable for predicting binding modes of this compound?

Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17) can identify key interactions (e.g., hydrogen bonds with Asp831 of EGFR). MD simulations (GROMACS, 100 ns) assess stability of ligand-protein complexes. QSAR models trained on pyridopyrimidine derivatives (R2^2 > 0.85) predict logP and pKa_a values to guide lead optimization .

Methodological Notes

  • Synthetic Yield Optimization: Use DoE (Design of Experiments) to vary reaction time (8–24 h), temperature (70–110°C), and catalyst (e.g., p-TsOH vs. HCl). Yield improvements from 45% to 68% have been reported with microwave-assisted synthesis .
  • Data Reproducibility: Adopt standardized protocols for biological assays (e.g., CLSI guidelines for antimicrobial testing) and share raw data via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.